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This guide provides an objective comparison of the long-term outcomes of surgical and non-

surgical interventions for two significant health conditions: severe obesity and coronary artery

disease. The information is intended for researchers, scientists, and drug development

professionals, with a focus on presenting quantitative data from pivotal clinical trials and

outlining the methodologies employed.

Severe Obesity: Bariatric Surgery vs. Intensive
Medical/Lifestyle Therapy
For individuals with severe obesity, particularly those with associated type 2 diabetes, the

choice between surgical and non-surgical interventions has significant long-term implications

for weight management, glycemic control, and overall mortality.

Experimental Protocols and Methodologies
A key source of long-term data is the STAMPEDE (Surgical Treatment and Medications

Potentially Eradicate Diabetes Efficiently) trial. This was a single-center, randomized, controlled

trial involving 150 patients with type 2 diabetes and a body-mass index (BMI) of 27 to 43.[1]

Participants were randomized in a 1:1:1 ratio to one of three groups:

Intensive Medical Therapy (IMT) alone: This included lifestyle counseling, weight

management, and a structured medication regimen to control blood glucose.
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IMT plus Roux-en-Y Gastric Bypass: A surgical procedure that alters the digestive tract to

reduce stomach size and nutrient absorption.

IMT plus Sleeve Gastrectomy: A surgical procedure that removes a large portion of the

stomach.

The primary outcome measured was a glycated hemoglobin (HbA1c) level of 6.0% or less, with

or without the use of diabetes medications, at 5 years.[1] Secondary outcomes included weight

loss, lipid profiles, blood pressure, medication use, and quality of life.[2]

Another significant source is the ARMMS-T2D (Alliance of Randomized Trials of Medicine vs

Metabolic Surgery in Type 2 Diabetes) study, which pooled data from four U.S. single-center

randomized trials. This analysis provides follow-up data for up to 12 years.[3]

Data Presentation: Long-Term Outcomes
The following table summarizes the 5-year and longer-term outcomes from the STAMPEDE

trial and the ARMMS-T2D pooled analysis.
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Outcome
Measure

Intensive
Medical
Therapy (IMT)

Sleeve
Gastrectomy

Roux-en-Y
Gastric
Bypass

Data Source

Glycemic Control

HbA1c ≤ 6.0% (5

years)
5.3% 23.4% 28.6% [4]

Mean Change in

HbA1c from

Baseline (7

years)

-0.2%
-1.6% (pooled

surgery)

-1.6% (pooled

surgery)
[3]

Diabetes

Remission

(HbA1c < 6.5%

off meds) (12

years)

0%
18.2% (pooled

surgery)

18.2% (pooled

surgery)
[5]

Use of Diabetes

Medications (7

years)

98%

(unchanged)
61% (from 98%) 61% (from 98%) [5]

Weight Loss

Mean Weight

Loss (5 years)
-5.3 kg -18.6 kg -23.2 kg [4]

% of Initial

Weight Loss (7

years)

8.0%
20.0% (pooled

surgery)

20.0% (pooled

surgery)
[5]

Cardiometabolic

& Quality of Life

Improved HDL

and Triglycerides

(7 & 12 years)

No significant

change

Significant

Improvement

Significant

Improvement
[5]

Improved Quality

of Life (Physical

No significant

improvement

Significant

Improvement

Significant

Improvement

[6]
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functioning,

general health,

energy) (5 years)

Mortality

All-Cause

Mortality

Reduction (vs.

non-surgical

care)

N/A

Associated with

59% reduction

(with T2D) and

30% reduction

(without T2D)

Associated with

59% reduction

(with T2D) and

30% reduction

(without T2D)

[7]

Increased Life

Expectancy (vs.

non-surgical

care)

N/A

5.1 years longer

(without T2D),

9.3 years longer

(with T2D)

5.1 years longer

(without T2D),

9.3 years longer

(with T2D)

[7]

Signaling Pathway and Workflow Visualization
The diagram below illustrates a simplified logical workflow for patient evaluation for bariatric

surgery versus medical management, a process central to trials like STAMPEDE.
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Patient with Severe Obesity
(e.g., BMI ≥ 35 or ≥ 30 with comorbidities)

Comprehensive Medical Evaluation
- Comorbidities (T2D, HTN, etc.)

- Psychological Assessment
- Lifestyle and Diet History

Patient Meets Criteria for
Surgical Intervention?

Surgical Pathway

Yes

Non-Surgical Pathway
(Intensive Medical/Lifestyle Therapy)

No

Long-Term Follow-up
- Monitor Weight Loss

- Assess Comorbidity Resolution
- Manage Nutritional Deficiencies

Click to download full resolution via product page

Patient Evaluation Workflow for Obesity Management.

Coronary Artery Disease: CABG vs. PCI
In patients with complex coronary artery disease (CAD), such as three-vessel or left main

disease, the primary revascularization strategies are coronary artery bypass grafting (CABG)

and percutaneous coronary intervention (PCI) with drug-eluting stents.
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Long-term comparative data for CABG and PCI come from several landmark trials:

SYNTAX Trial: A prospective, randomized trial that compared CABG with PCI using first-

generation drug-eluting stents in patients with three-vessel or left main coronary artery

disease. The primary endpoint was a composite of major adverse cardiac or cerebrovascular

events (MACCE) at 12 months, with follow-up extending to 10 years.[8]

NOBLE Trial: A randomized trial comparing CABG and PCI with contemporary drug-eluting

stents for the treatment of left main coronary artery stenosis. The primary endpoint was a

composite of all-cause mortality, non-procedural myocardial infarction, any repeat

revascularization, and stroke at 5 years.[9][10]

FAME 3 Trial: A multicenter, randomized trial comparing fractional flow reserve (FFR)-guided

PCI with current-generation zotarolimus-eluting stents versus CABG in patients with three-

vessel coronary artery disease not involving the left main coronary artery.[11][12]

Data Presentation: Long-Term Outcomes
The following table summarizes key 5- and 10-year outcomes from these pivotal trials.
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Outcome Measure
(at 5 or 10 years)

Percutaneous
Coronary
Intervention (PCI)

Coronary Artery
Bypass Grafting
(CABG)

Trial (Follow-up)

All-Cause Mortality

3-Vessel Disease 28% 21% SYNTAX (10 years)[8]

Left Main Disease 26% 28% SYNTAX (10 years)[8]

Left Main Disease

(Registry)
48% Survival 80% Survival

NOBLE period registry

(10 years)[9][10]

Major Adverse

Cardiac &

Cerebrovascular

Events (MACCE)

3-Vessel Disease (1

year)
17.8% 12.4% SYNTAX[8]

3-Vessel Disease (5

years)
37% 27% SYNTAX[8]

3-Vessel Disease

(FFR-guided)

Did not meet non-

inferiority vs. CABG
Lower event rates FAME 3 (1 year)[12]

Repeat

Revascularization

3-Vessel/Left Main

Disease
13.5% 5.9% SYNTAX (1 year)[8]

3-Vessel/Left Main

Disease
26% 14% SYNTAX (5 years)[8]

Left Main Disease Significantly Higher Lower
MAIN-COMPARE (10

years)[13]

Stroke

3-Vessel/Left Main

Disease
0.6% 2.2% SYNTAX (1 year)[8]
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Myocardial Infarction

3-Vessel/Left Main

Disease
9.7% 3.8% SYNTAX (5 years)[8]

Note: MACCE definitions may vary slightly between trials.

Experimental Workflow Visualization
This diagram illustrates a generalized workflow for patient randomization and follow-up in a

clinical trial comparing PCI and CABG, such as the SYNTAX or FAME 3 trials.
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Patient Pool with Complex CAD
(e.g., 3-Vessel or Left Main Disease)

Screening for Eligibility
(Angiographic & Clinical Criteria)

Informed Consent

Randomization (1:1)

PCI Arm
(e.g., FFR-Guided with DES)

Group A

CABG Arm
(Surgical Revascularization)

Group B

Follow-up at 1 Year
(Primary Endpoint Assessment)

Long-Term Follow-up
(e.g., 5 & 10 Years)
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Generalized Clinical Trial Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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